[(5R)-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol
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Overview
Description
[(5R)-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a phenyl group attached to the isoxazole ring, which is further connected to a methanol group. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(5R)-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is catalyzed by metals such as copper (I) or ruthenium (II) . recent advancements have focused on metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of eco-friendly synthetic strategies to produce isoxazole derivatives on a larger scale .
Chemical Reactions Analysis
Types of Reactions: [(5R)-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form dihydroisoxazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are employed.
Major Products:
Oxidation: Formation of (3-Phenyl-4,5-dihydro-5-isoxazolyl)carboxylic acid.
Reduction: Formation of dihydroisoxazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(5R)-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(5R)-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- (3-Phenyl-4,5-dihydro-5-isoxazolyl)acetonitrile
- (4-Nitro-5-phenyl-3-isoxazolyl)(phenyl)methanone
- (5-Phenyl-3-isoxazolyl)methanol
- (5-(2-Thienyl)-3-isoxazolyl)methanol
Uniqueness: [(5R)-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol stands out due to its specific structural features, such as the presence of a methanol group attached to the isoxazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.2 g/mol |
IUPAC Name |
[(5R)-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C10H11NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9-/m1/s1 |
InChI Key |
GXUGWAXJXGJRAH-SECBINFHSA-N |
SMILES |
C1C(ON=C1C2=CC=CC=C2)CO |
Isomeric SMILES |
C1[C@@H](ON=C1C2=CC=CC=C2)CO |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)CO |
Origin of Product |
United States |
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